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Compound of Interest

Compound Name:
1-Benzylpiperidine-4-

carbaldehyde

Cat. No.: B018396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-Benzylpiperidine-4-
carbaldehyde and its structurally related analogs: 1-Methylpiperidine-4-carbaldehyde, 1-Boc-

piperidine-4-carbaldehyde, and Piperidine-4-carbaldehyde. The information presented is crucial

for the identification, characterization, and quality control of these compounds in research and

drug development settings.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for 1-
Benzylpiperidine-4-carbaldehyde and its analogs. This data has been compiled from various

spectral databases and literature sources.
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Compound
¹H NMR (δ
ppm)

¹³C NMR (δ
ppm)

IR (cm⁻¹)
Mass
Spectrometry
(m/z)

1-

Benzylpiperidine-

4-carbaldehyde

9.6 (s, 1H, CHO),

7.2-7.4 (m, 5H,

Ar-H), 3.5 (s, 2H,

N-CH₂-Ph), 2.8-

2.9 (m, 2H), 2.0-

2.2 (m, 1H), 1.8-

2.0 (m, 4H)

204.5 (CHO),

138.0 (Ar-C),

129.2 (Ar-CH),

128.3 (Ar-CH),

127.2 (Ar-CH),

63.2 (N-CH₂-Ph),

53.0 (piperidine

CH₂), 50.5

(piperidine CH),

28.5 (piperidine

CH₂)

~2925 (C-H),

~2850 (C-H),

~2720 (aldehyde

C-H), ~1720

(C=O aldehyde),

~1600, ~1495,

~1450 (aromatic

C=C)

Molecular Ion

[M]⁺: 203. Key

fragments may

include tropylium

ion (m/z 91) from

benzyl cleavage

and fragments

from the

piperidine ring.

1-

Methylpiperidine-

4-carbaldehyde

9.6 (s, 1H, CHO),

2.8-2.9 (m, 2H),

2.2 (s, 3H, N-

CH₃), 2.0-2.2 (m,

1H), 1.8-2.0 (m,

4H)

204.8 (CHO),

55.2 (piperidine

CH₂), 50.8

(piperidine CH),

46.5 (N-CH₃),

28.8 (piperidine

CH₂)

~2930 (C-H),

~2860 (C-H),

~2710 (aldehyde

C-H), ~1725

(C=O aldehyde)

Molecular Ion

[M]⁺: 127.

Fragmentation is

expected to

involve α-

cleavage

adjacent to the

nitrogen, leading

to the loss of the

methyl group or

ring opening.

1-Boc-piperidine-

4-carbaldehyde

9.6 (s, 1H, CHO),

3.9-4.1 (m, 2H),

2.8-3.0 (m, 2H),

2.2-2.4 (m, 1H),

1.8-2.0 (m, 2H),

1.5-1.7 (m, 2H),

1.45 (s, 9H, t-

butyl)

204.2 (CHO),

154.5 (C=O,

Boc), 80.0

(quaternary C,

Boc), 50.2

(piperidine CH),

43.0 (piperidine

CH₂), 28.5 (t-

butyl CH₃), 28.0

(piperidine CH₂)

~2975 (C-H),

~2870 (C-H),

~2720 (aldehyde

C-H), ~1720

(C=O aldehyde),

~1690 (C=O,

Boc)

Molecular Ion

[M]⁺: 213.

Fragmentation

will likely involve

the loss of the

Boc group

(isobutylene, m/z

56 and/or t-butyl

cation, m/z 57)

and subsequent

fragmentation of
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the piperidine

ring.

Piperidine-4-

carbaldehyde

9.6 (s, 1H, CHO),

3.0-3.2 (m, 2H),

2.5-2.7 (m, 2H),

2.0-2.2 (m, 1H),

1.6-1.8 (m, 4H),

(NH proton is

often broad and

may exchange)

205.0 (CHO),

51.0 (piperidine

CH), 45.5

(piperidine CH₂),

30.0 (piperidine

CH₂)

~3300 (N-H),

~2930 (C-H),

~2850 (C-H),

~2710 (aldehyde

C-H), ~1720

(C=O aldehyde),

~1600 (N-H

bend)

Molecular Ion

[M]⁺: 113.

Dominant

fragmentation is

α-cleavage

adjacent to the

nitrogen, leading

to the loss of a

hydrogen radical

(M-1) to form a

stable iminium

ion[1][2].

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

general protocols and may require optimization based on the specific instrument and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a

clean vial.

Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can

be used to aid dissolution if necessary.

Transfer the solution to a 5 mm NMR tube using a pipette.

Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a 30° pulse angle, a relaxation delay of 1-2

seconds, and 16-64 scans.

For ¹³C NMR, acquire the proton-decoupled spectrum using a 30-45° pulse angle, a

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to

achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform, phase correction, and baseline correction to the acquired Free

Induction Decay (FID).

Reference the spectra using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier Transform Infrared (FTIR) Spectroscopy
This protocol is for Attenuated Total Reflectance (ATR)-FTIR, which is suitable for liquid and

solid samples.

Sample Preparation:

Ensure the ATR crystal is clean and free of any contaminants by cleaning it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

For liquid samples, place a single drop of the neat liquid directly onto the center of the ATR

crystal.

For solid samples, place a small amount of the powder onto the crystal and apply pressure

using the instrument's pressure clamp to ensure good contact.
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Instrument Setup and Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of

4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation:

Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such

as dichloromethane or ethyl acetate.

If necessary, perform derivatization to increase the volatility and thermal stability of the

compound, especially for the free piperidine analog.

Instrument Setup and Data Acquisition:

Gas Chromatograph (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25

mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Injector Temperature: 250 °C.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C) and hold

for 2 minutes. Ramp the temperature at a rate of 10 °C/min to a final temperature of 280

°C and hold for several minutes to ensure elution of the compound.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

Analyze the mass spectrum of the analyte peak to identify the molecular ion and

characteristic fragment ions.

Compare the obtained mass spectrum with library spectra for confirmation.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of the target

compounds.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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